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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic

properties of the 35 structural isomers of nonane (C9H20). Understanding these properties is

crucial for a wide range of applications, from fuel development and chemical synthesis to

computational modeling in drug discovery, where molecular stability and intermolecular

interactions are of paramount importance. This document summarizes key quantitative data,

details the experimental methodologies used for their determination, and visually represents

the fundamental relationship between molecular structure and thermodynamic stability.

Core Thermodynamic Data
The following tables summarize the standard molar enthalpy of formation (ΔHf°), standard

molar entropy (S°), and standard molar Gibbs free energy of formation (ΔGf°) for a selection of

C9H20 isomers at 298.15 K (25 °C) and 1 atm. The data is primarily sourced from the

experimental work of W.D. Good (1969) on the enthalpies of combustion and formation of 11

isomeric nonanes, as well as compiled data from the National Institute of Standards and

Technology (NIST) Chemistry WebBook.[1][2][3][4]

It is important to note that a complete experimental dataset for all 35 isomers is not readily

available in the literature. The values presented here represent the most reliable experimental

data found.
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Table 1: Standard Molar Enthalpy of Formation (ΔHf°) of
Selected C9H20 Isomers
The standard enthalpy of formation is a measure of the energy change when one mole of a

compound is formed from its constituent elements in their standard states. A more negative

value indicates greater thermodynamic stability.

Isomer
ΔHf° (liquid, 298.15 K) /
kJ·mol⁻¹

ΔHf° (gas, 298.15 K) /
kJ·mol⁻¹

n-Nonane -274.7 ± 1.0 -228.3

2-Methyloctane -280.3 ± 1.1 -234.0

3-Methyloctane -278.5 ± 1.1 -232.2

4-Methyloctane -277.8 ± 1.1 -231.5

2,2-Dimethylheptane -289.1 ± 1.2 -242.8

2,3-Dimethylheptane -283.4 ± 1.2 -237.1

2,4-Dimethylheptane -285.8 ± 1.2 -239.5

2,5-Dimethylheptane -284.9 ± 1.2 -238.6

2,6-Dimethylheptane -282.8 ± 1.2 -236.5

3,3-Dimethylheptane -288.7 ± 1.2 -242.4

2,2,5-Trimethylhexane -292.9 ± 1.3 -246.6

Source: Adapted from Good (1969) and NIST Chemistry WebBook.[1][4]

Table 2: Standard Molar Entropy (S°) and Gibbs Free
Energy of Formation (ΔGf°) of n-Nonane
Comprehensive experimental data for the standard molar entropy and Gibbs free energy of

formation for the branched isomers of C9H20 is scarce. The following table provides the values

for the straight-chain isomer, n-nonane.
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Thermodynamic Property Value (gas, 298.15 K) Units

Standard Molar Entropy (S°) 506.5 ± 1.0 J·mol⁻¹·K⁻¹

Standard Molar Gibbs Free

Energy of Formation (ΔGf°)
23.4 kJ·mol⁻¹

Source: NIST Chemistry WebBook.[1][4]

Experimental Protocols
The determination of the thermodynamic properties of hydrocarbons relies on precise

calorimetric measurements. The primary experimental techniques employed in the cited studies

are detailed below.

Determination of Enthalpy of Combustion and
Formation: Bomb Calorimetry
The standard enthalpies of formation of the C9H20 isomers listed in Table 1 were determined

by measuring their enthalpies of combustion using a bomb calorimeter. This technique involves

the complete combustion of a known mass of the substance in a constant-volume container

(the "bomb") filled with an excess of pure oxygen.

Experimental Workflow:

Sample Preparation: A precisely weighed sample of the liquid nonane isomer (typically

around 0.5 to 1.0 grams) is encapsulated in a combustible container, such as a gelatin

capsule, or absorbed onto a combustible material of known heat of combustion.

Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire, typically

made of platinum or a base metal alloy, is positioned to be in contact with the sample. The

bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). A high-precision thermometer and a stirrer are also

placed in the water. For adiabatic calorimetry, the surrounding water jacket is heated to

maintain the same temperature as the inner water bath, preventing heat loss.
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Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and

the surrounding water, causing a temperature rise. The temperature of the water is recorded

at regular intervals before, during, and after the combustion until a stable final temperature is

reached.

Calculation of the Heat of Combustion: The heat of combustion at constant volume (ΔUc) is

calculated from the observed temperature rise and the total heat capacity of the calorimeter

system (bomb, water, etc.). The heat capacity of the calorimeter is determined in separate

calibration experiments using a substance with a precisely known heat of combustion, such

as benzoic acid.

Corrections: Several corrections are applied to the calculated heat of combustion, including

those for the heat released by the combustion of the fuse wire and any auxiliary materials,

and for the formation of nitric acid from residual nitrogen in the bomb.

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure

(ΔHc°) is calculated from the heat of combustion at constant volume (ΔUc) using the

following relation: ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of

moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute

temperature.

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of the

isomer is then calculated from its standard enthalpy of combustion (ΔHc°) using Hess's Law

and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
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Bomb Calorimetry Workflow
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Determination of Standard Molar Entropy
The standard molar entropy (S°) of a substance is determined from its heat capacity as a

function of temperature.

Experimental Protocol:

Low-Temperature Calorimetry: The heat capacity (Cp) of the pure substance is measured

from a very low temperature (approaching 0 K) up to room temperature (298.15 K) using an

adiabatic calorimeter.

Entropy Calculation: The standard molar entropy at a given temperature T is calculated by

integrating the heat capacity divided by the temperature from 0 K to T: S°(T) = ∫0T (Cp/T) dT

For any phase transitions (e.g., melting) that occur below T, the entropy of the transition

(ΔHtrans/Ttrans) is added to the integral.

Structure-Stability Relationship
A key principle in the thermodynamics of alkanes is that branching increases thermodynamic

stability. This is reflected in the standard enthalpies of formation, where more branched isomers

have more negative ΔHf° values. This increased stability is attributed to a combination of

factors, including intramolecular van der Waals forces and hyperconjugation.

The following diagram illustrates this trend by comparing the standard enthalpies of formation

of a selection of C9H20 isomers with varying degrees of branching.
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Relationship Between Branching and Thermodynamic Stability in C9H20 Isomers

Thermodynamic Stability (ΔHf° in kJ/mol) C9H20 Isomers

More Stable
(More Negative ΔHf°)

Less Stable
(Less Negative ΔHf°)

n-Nonane
(-228.3)

2-Methyloctane
(-234.0)

Increased Branching

2,2-Dimethylheptane
(-242.8)

Increased Branching

2,2,5-Trimethylhexane
(-246.6)

Increased Branching

Click to download full resolution via product page

Branching and Stability

As the diagram illustrates, as the degree of branching increases from the straight-chain n-

nonane to the more compact, branched isomers, the standard enthalpy of formation becomes

more negative, indicating a more thermodynamically stable molecule. This trend has significant

implications for the relative abundance of these isomers in natural sources and their behavior

in chemical reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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